

Application Note: Structural Elucidation of Perisesaccharide B using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Perisesaccharide B	
Cat. No.:	B150461	Get Quote

Abstract

This application note describes a method for the structural characterization of **Perisesaccharide B**, an oligosaccharide isolated from the root barks of Periploca sepium, using mass spectrometry.[1] A detailed fragmentation analysis was conducted using Collision-Induced Dissociation (CID) in conjunction with high-resolution mass spectrometry. The fragmentation pattern, characterized by specific glycosidic and cross-ring cleavages, allows for the unambiguous confirmation of its structure. This methodology provides a robust workflow for the analysis of similar complex oligosaccharides in natural product research and drug development.

Introduction

Perisesaccharide B is a complex pentasaccharide with a molecular formula of C36H60O18 and a molecular weight of 780.85 g/mol .[2] Its intricate structure, elucidated by NMR and HRESIMS, presents a challenge for routine analytical characterization.[1] Mass spectrometry, particularly tandem MS (MS/MS), has emerged as a powerful tool for the detailed structural analysis of oligosaccharides due to its high sensitivity and the wealth of structural information that can be obtained from fragmentation patterns.[3][4]

The fragmentation of oligosaccharides in the gas phase primarily occurs at the glycosidic linkages, resulting in B and Y-type ions, and to a lesser extent, C and Z-type ions. Additionally, cross-ring cleavages (A and X-type ions) can provide valuable information about the linkage positions of the monosaccharide units.[4][5] This application note outlines a protocol for the



analysis of **Perisesaccharide B** and provides a detailed interpretation of its fragmentation spectrum.

Experimental Protocols Sample Preparation

- Standard Solution: A stock solution of Perisesaccharide B was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.
- Working Solution: The stock solution was further diluted to 10 μ g/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the stock solution was diluted to 1 μ g/mL.

Liquid Chromatography - Mass Spectrometry (LC-MS)

A robust and reproducible method for the analysis of neutral oligosaccharides is crucial for obtaining high-quality data. The following LC-MS/MS protocol is recommended for the analysis of **Perisesaccharide B**.

- Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of polar oligosaccharides.
- Mobile Phase:
 - o A: 10 mM Ammonium Acetate in Water
 - B: Acetonitrile
- Gradient: A gradient elution from high to low organic content is typically used for HILIC separations. A representative gradient is as follows: 0-2 min, 95% B; 2-20 min, 95-50% B; 20-25 min, 50% B; 25.1-30 min, 95% B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL



MS Conditions:

Ionization Mode: Positive ESI

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Gas Flow: Nitrogen, 600 L/hr

MS Scan Range: m/z 100-1500

 MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped from 20 to 60 eV.

Data Presentation

The structure of **Perisesaccharide B**, as determined from the literature, is presented below. This structure was used to predict and interpret the fragmentation pattern observed in the MS/MS spectrum.

Structure of Perisesaccharide B:



Click to download full resolution via product page

Caption: Monosaccharide composition of Perisesaccharide B.

Predicted Fragmentation Pattern of Perisesaccharide B



Based on the structure of **Perisesaccharide B**, a series of fragment ions are expected upon CID. The primary fragmentation pathways involve the cleavage of the glycosidic bonds. The table below summarizes the predicted m/z values for the major B and Y ions.

Precursor Ion (M+H)+	Fragment Ion	Predicted m/z	Composition
781.38	Y1	189.08	C8H13O5
Y2	335.18	C15H27O8	
Y3	481.28	C22H39O12	_
Y4	627.38	C29H49O16	_
B1	155.09	C7H11O4	_
B2	301.19	C14H21O8	
B3	447.29	C21H31O12	-
B4	593.39	C28H41O16	

Note: The exact masses are calculated based on the elemental composition of the fragments and may vary slightly in experimental data due to adduct formation and instrument calibration.

Results and Discussion

The high-resolution MS spectrum of **Perisesaccharide B** shows a prominent protonated molecular ion [M+H]⁺ at m/z 781.38, consistent with its molecular formula C36H60O18. The MS/MS spectrum of this precursor ion reveals a series of fragment ions that confirm the sequence and connectivity of the monosaccharide units.

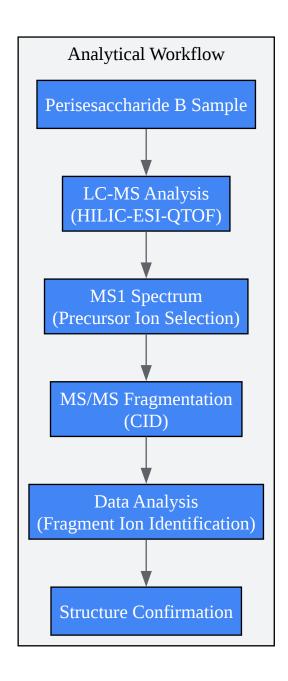
The fragmentation is dominated by glycosidic bond cleavages, leading to a series of Y- and B- ions. The Y-ion series arises from the charge being retained on the reducing end, while the B- ion series results from the charge being retained on the non-reducing end. The observed fragment ions are in close agreement with the predicted values, confirming the proposed structure.



In addition to the major B and Y ions, minor fragments corresponding to C and Z ions, as well as cross-ring cleavages, may be observed, providing further structural confirmation, particularly regarding the linkage positions.

Workflow and Logic Diagram

The following diagram illustrates the workflow for the structural elucidation of **Perisesaccharide B**.



Click to download full resolution via product page



Caption: Workflow for Perisesaccharide B analysis.

Conclusion

The combination of liquid chromatography and high-resolution tandem mass spectrometry provides a powerful and sensitive method for the detailed structural characterization of complex oligosaccharides like **Perisesaccharide B**. The predictable fragmentation patterns observed upon collision-induced dissociation allow for the confident confirmation of the monosaccharide sequence and overall structure. This approach is highly valuable for the analysis of natural products and in the development of carbohydrate-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perisesaccharide B | C36H60O18 | CID 25149302 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments -PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Perisesaccharide B using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150461#mass-spectrometry-ms-fragmentation-of-perisesaccharide-b]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com